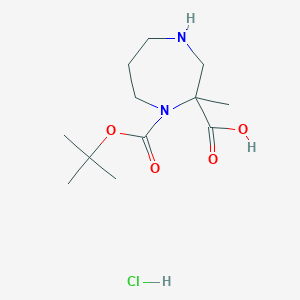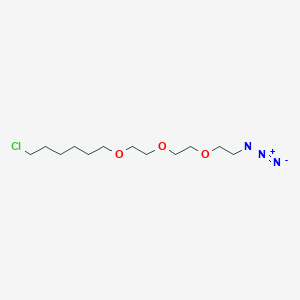
3-Bromo-2,4-dichloro-6-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,4-dichloro-6-fluoroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with a quinoline derivative.
Halogenation: The introduction of bromine, chlorine, and fluorine atoms can be achieved through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: Due to the presence of halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives.
科学研究应用
3-Bromo-2,4-dichloro-6-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound may also find applications in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-Bromo-2,4-dichloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity. For instance, the compound may inhibit bacterial enzymes by forming strong halogen bonds with active site residues, thereby disrupting essential biochemical pathways.
相似化合物的比较
- 3-Bromo-4-chloro-6-fluoroquinoline
- 4-Bromo-3-chloro-8-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
Comparison:
- 3-Bromo-2,4-dichloro-6-fluoroquinoline is unique due to the specific positions of the halogen atoms, which influence its reactivity and biological activity.
- 3-Bromo-4-chloro-6-fluoroquinoline has a different halogen arrangement, leading to variations in its chemical behavior and applications.
- 4-Bromo-3-chloro-8-fluoroquinoline and 3,4-Dichloro-6-fluoroquinoline also differ in their halogen positions, affecting their respective properties and uses.
属性
分子式 |
C9H3BrCl2FN |
|---|---|
分子量 |
294.93 g/mol |
IUPAC 名称 |
3-bromo-2,4-dichloro-6-fluoroquinoline |
InChI |
InChI=1S/C9H3BrCl2FN/c10-7-8(11)5-3-4(13)1-2-6(5)14-9(7)12/h1-3H |
InChI 键 |
GVESBVQBLOFVDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)





![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)
![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)
